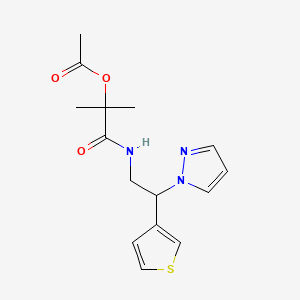

1-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Description

Properties

IUPAC Name |

[2-methyl-1-oxo-1-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)amino]propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-11(19)21-15(2,3)14(20)16-9-13(12-5-8-22-10-12)18-7-4-6-17-18/h4-8,10,13H,9H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGJEJKSBKSRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C1=CSC=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article presents a detailed overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

The synthesis typically involves multi-step organic reactions starting from pyrazole derivatives and thiophene compounds. The synthetic route can include:

- Formation of the pyrazole ring.

- Introduction of the thiophene moiety.

- Final coupling with the acetate group under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study involving various derivatives, it was shown that compounds similar to this compound demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 12 |

| 10d | B. subtilis | 20 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. The IC50 values for COX-II inhibition were reported in the range of , showcasing its potential as an anti-inflammatory drug.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit COX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole-thiophene derivatives and evaluated their antimicrobial activity against standard bacterial strains. The study found that derivatives similar to our compound showed significant activity, particularly against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values lower than those of traditional antibiotics .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The results indicated that treatment with these compounds led to a marked reduction in inflammatory markers and symptoms when compared to control groups treated with saline or standard anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Thiophene Hybrids

- Compound 7a/b (): These derivatives share the pyrazole-thiophene framework but differ in substituents. For example: 7a: Contains a 2,4-diamino-3-cyanothiophene group. 7b: Features an ethyl 2,4-diaminothiophene-3-carboxylate moiety. Comparison: The target compound replaces the cyanothiophene/carboxylate groups with an acetate ester and a methyl-oxopropan-2-yl chain. This structural divergence may enhance solubility or metabolic stability compared to 7a/b, which have polar nitrile or ester groups .

Thiophene-Containing Amines

- Compound e (): (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine includes a thiophen-3-yl group linked to a propan-1-amine chain. Comparison: Unlike the target compound’s amide linkage, Compound e has a secondary amine and a naphthyloxy group.

Pyrazole-Based Pharmaceuticals

- Compound 6 ():

A pyrazole-containing degraders with fluorobenzyl and trifluoropropyl substituents.

Comparison : Both compounds utilize pyrazole as a core heterocycle, but Compound 6 incorporates fluorine atoms for enhanced lipophilicity and target binding. The target compound’s thiophene and acetate ester groups may offer distinct electronic and steric profiles .

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.